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Compound of Interest

Compound Name:
3-Bromo-6-methyl-5-nitro-1H-

indazole

Cat. No.: B1292585 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 3-
Bromo-6-methyl-5-nitro-1H-indazole, a heterocyclic compound with potential applications in

medicinal chemistry and drug discovery. The synthesis involves a two-step process

commencing with the nitration of 6-methyl-1H-indazole, followed by regioselective bromination.

This document outlines the experimental protocols, presents key data in a structured format,

and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview
The proposed synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole is a sequential process

involving two key transformations:

Nitration: The initial step focuses on the introduction of a nitro group (-NO2) at the C5

position of the 6-methyl-1H-indazole ring system through an electrophilic aromatic

substitution reaction.

Bromination: The subsequent step involves the regioselective bromination of the resulting 6-

methyl-5-nitro-1H-indazole at the C3 position of the indazole core.
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Caption: Proposed two-step synthesis pathway for 3-Bromo-6-methyl-5-nitro-1H-indazole.

Experimental Protocols
The following protocols are based on established methodologies for the nitration and

bromination of indazole derivatives. Researchers should conduct appropriate safety

assessments and small-scale trials to optimize conditions for their specific laboratory settings.

Step 1: Synthesis of 6-Methyl-5-nitro-1H-indazole
This procedure details the nitration of 6-methyl-1H-indazole. Careful control of the reaction

temperature is crucial to ensure regioselectivity and minimize the formation of byproducts.

Materials and Reagents:

6-Methyl-1H-indazole

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Concentrated Nitric Acid (HNO₃, 70%)

Ice

Deionized Water

Sodium Bicarbonate (NaHCO₃) solution (saturated)

Ethyl acetate

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:
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In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a

dropping funnel, add 6-methyl-1H-indazole.

Cool the flask in an ice-salt bath to 0-5 °C.

Slowly add concentrated sulfuric acid to the flask while maintaining the temperature below

10 °C.

In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to

an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

Add the pre-cooled nitrating mixture dropwise to the solution of 6-methyl-1H-indazole in

sulfuric acid over a period of 30-60 minutes. The reaction temperature must be maintained

between 0-5 °C throughout the addition.

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2

hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with

vigorous stirring.

Neutralize the resulting slurry with a saturated sodium bicarbonate solution until the pH is

approximately 7.

Extract the product with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water).

Step 2: Synthesis of 3-Bromo-6-methyl-5-nitro-1H-
indazole
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This protocol describes the bromination of 6-methyl-5-nitro-1H-indazole at the 3-position. A

method adapted from the synthesis of 3-bromo-5-nitro-1H-indazole is provided[1]. Alternative

brominating agents like N-bromosuccinimide (NBS) can also be considered.

Materials and Reagents:

6-Methyl-5-nitro-1H-indazole

Bromine (Br₂)

N,N-Dimethylformamide (DMF)

Ice-water

Sodium thiosulfate solution (10%)

Deionized Water

Procedure:

In a round-bottom flask protected from light, dissolve 6-methyl-5-nitro-1H-indazole in N,N-

dimethylformamide (DMF).

Cool the solution to 0-5 °C in an ice bath.

Slowly add a solution of bromine in DMF dropwise to the reaction mixture.

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

Monitor the reaction by TLC.

Once the reaction is complete, pour the mixture into ice-water.

Quench any excess bromine by adding a 10% sodium thiosulfate solution until the orange

color disappears.

Collect the precipitated solid by vacuum filtration.

Wash the solid thoroughly with cold deionized water.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation
The following tables summarize the key chemical and physical data for the starting material,

intermediate, and the final product. Please note that some of this data is predicted or based on

analogous compounds due to the limited availability of experimental values for the specific

target molecule.

Table 1: Physicochemical Properties

Compound Molecular Formula
Molecular Weight (
g/mol )

Appearance
(Predicted)

6-Methyl-1H-indazole C₈H₈N₂ 132.16
Off-white to yellow

solid

6-Methyl-5-nitro-1H-

indazole
C₈H₇N₃O₂ 177.16 Yellow solid

3-Bromo-6-methyl-5-

nitro-1H-indazole
C₈H₆BrN₃O₂ 256.06

Pale yellow to orange

solid

Table 2: Reaction Parameters (Proposed)

Reaction
Step

Starting
Material

Key
Reagents

Solvent
Temperatur
e (°C)

Reaction
Time (h)

Nitration
6-Methyl-1H-

indazole
HNO₃, H₂SO₄ H₂SO₄ 0 - 5 1 - 2

Bromination

6-Methyl-5-

nitro-1H-

indazole

Br₂ or NBS DMF 0 - 25 12 - 24

Logical Workflow
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The synthesis workflow is designed to be a straightforward and logical progression from readily

available starting materials to the final target compound.

Preparation and Synthesis

Analysis and Characterization

Start with
6-Methyl-1H-indazole

Nitration Reaction
(HNO3/H2SO4, 0-5°C)

Workup and Purification 1
(Extraction, Recrystallization)

Bromination Reaction
(Br2/DMF or NBS, 0-25°C)

Workup and Purification 2
(Filtration, Recrystallization)

Spectroscopic Analysis
(NMR, IR, MS)

Final Product:
3-Bromo-6-methyl-5-nitro-1H-indazole
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Caption: Experimental workflow for the synthesis and characterization of 3-Bromo-6-methyl-5-
nitro-1H-indazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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